![molecular formula C11H10N2 B3188822 4,5-Dihydro-2h-benzo[g]indazole CAS No. 24445-06-5](/img/structure/B3188822.png)
4,5-Dihydro-2h-benzo[g]indazole
Overview
Description
4,5-Dihydro-2H-benzo[g]indazole is a tricyclic heterocyclic compound featuring a fused indazole core with a partially saturated dihydrobenzo ring. This scaffold has garnered attention in medicinal chemistry due to its structural rigidity, which enables diverse pharmacological interactions. Key applications include:
- Antihyperglycemic activity: Derivatives like 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate (5e) exhibit potent glucose uptake stimulation in skeletal muscle cells and hepatoma cells, surpassing lead compounds in efficacy .
- Cannabinoid receptor modulation: The scaffold serves as a homologue in tricyclic pyrazole-based ligands, though its (5,6)-condensed system often compromises selectivity for CB2 receptors compared to (5,5)-condensed analogues .
- Structural versatility: Substituents at positions C6, C8, and the indazole nitrogen significantly influence bioactivity and physicochemical properties, as seen in derivatives with methoxy, hydroxyl, or aryl groups .
Biological Activity
4,5-Dihydro-2H-benzo[g]indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent scientific findings.
Synthesis
The synthesis of this compound can involve various methods, including cyclization reactions and multi-step organic synthesis. For instance, a common synthetic route includes the use of starting materials that undergo cyclization under specific conditions to yield the desired indazole structure.
Biological Activity Overview
This compound and its derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Several derivatives have shown significant activity against various pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- Anticancer Potential : Some studies indicate that derivatives exhibit cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Research indicates that this compound derivatives possess potent antimicrobial properties. A study evaluating multiple derivatives highlighted their effectiveness against protozoan infections such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results are summarized in Table 1.
Compound | IC50 (µM) | Pathogen |
---|---|---|
Compound 1 | 0.740 | E. histolytica |
Compound 2 | <1.0 | G. intestinalis |
Compound 3 | <1.0 | T. vaginalis |
These compounds were found to be more potent than traditional treatments like metronidazole, suggesting a promising avenue for developing new antiparasitic drugs .
Anti-inflammatory Activity
In vitro studies have demonstrated that certain derivatives of this compound inhibit COX-2 activity. For example, compounds with specific substitutions showed IC50 values ranging from 10 to 50 µM against COX-2 . This inhibition is significant as it may provide therapeutic benefits in conditions characterized by inflammation.
Anticancer Activity
Recent evaluations have shown that some derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds were assessed for their ability to inhibit tyrosinase, an enzyme linked to melanoma progression. The estimated IC50 values ranged from 16 µM to over 500 µM for different derivatives . This suggests a potential role in cancer treatment strategies.
Case Studies
- Case Study on Antimicrobial Efficacy : A group of researchers synthesized several derivatives and tested them against G. intestinalis. The most active compound displayed an IC50 value significantly lower than metronidazole, indicating enhanced efficacy .
- Case Study on Anti-inflammatory Properties : In another study focusing on COX-2 inhibition, selected compounds were compared with rofecoxib (a known COX-2 inhibitor). The binding modes were analyzed through molecular docking studies, suggesting similar interactions that could lead to effective anti-inflammatory agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4,5-dihydro-2H-benzo[g]indazole derivatives as dual inhibitors of histone deacetylase 3 (HDAC3) and bromodomain-containing protein 4 (BRD4), both of which are critical targets in cancer therapy. For instance, a series of hydroxamic acid derivatives were synthesized and evaluated for their anticancer efficacy. Notably, compound 26n demonstrated significant antiproliferative effects against human pancreatic cancer cells, achieving a tumor growth inhibition rate of 71% in xenograft models .
Diabetes Treatment
The compound has also been investigated for its therapeutic potential in metabolic disorders, particularly diabetes. Substituted derivatives of 4,5-dihydro-2H-benzo[e]indazole-9-carboxylates have shown promising anti-hyperglycemic activity in both in vitro and in vivo studies. These compounds were effective in lowering fasting blood glucose levels in diabetic animal models . The synthesis of these compounds involves mild reaction conditions, making them suitable for pharmaceutical applications.
Antimicrobial Properties
Certain derivatives have exhibited notable antibacterial activity. For example, nitro-substituted benzo[g]indazoles demonstrated effective inhibition against Neisseria gonorrhoeae with minimal hemolytic activity on human red blood cells . This suggests their potential as therapeutic agents against bacterial infections.
Functionalization and Synthesis
The ability to functionalize 4,5-dihydro-2H-benzo[g]indazoles opens avenues for creating novel materials with tailored properties. Studies have reported successful metallation using magnesium and zinc reagents to produce C3-substituted derivatives, which can serve as intermediates in organic synthesis . This functionalization enhances the versatility of the compound in various chemical applications.
Table 1: Summary of Biological Activities
Case Study 1: Dual Inhibition for Cancer Therapy
A research team synthesized a series of benzodihydroindazole derivatives aimed at dual inhibition of HDAC3 and BRD4. The study involved evaluating the compounds against various tumor models, with compound 26n showing significant potency and selectivity over HDAC1, which is crucial for minimizing side effects during cancer treatment .
Case Study 2: Metabolic Disorder Treatment
In another study focused on diabetes, substituted 4,5-dihydro-2H-benzo[e]indazole-9-carboxylates were tested for their anti-hyperglycemic properties. The results indicated that these compounds could effectively lower blood glucose levels in diabetic models, highlighting their potential as therapeutic agents for metabolic disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,5-dihydro-2H-benzo[g]indazole derivatives, and how are their structures validated?
- Methodological Answer : A typical approach involves cyclocondensation of substituted naphthoquinones with arylhydrazines. For example, reaction of naphthalen-1-one with 4-methoxyphenylhydrazine hydrochloride under reflux conditions yields derivatives like 7-methoxy-2-(4-methoxyphenyl)-4,5-dihydro-2H-benzo[g]indazole. Structural validation relies on 1H/13C NMR (e.g., δ = 143.8–162.7 ppm for aromatic protons) and IR spectroscopy (e.g., O–H stretches at ~3200 cm⁻¹ for hydroxylated derivatives). Melting points (e.g., 114–117°C for compound 2 ) and elemental analysis (e.g., C 77.70%, H 5.51%, N 10.41%) confirm purity .
Q. How are intermediates like 5-methoxy-1-indanone utilized in synthesizing dihydrobenzo[g]indazoles?
- Methodological Answer : 5-Methoxy-1-indanone serves as a precursor for generating tricyclic ketones, which undergo hydrazine coupling. For instance, reaction with phenylhydrazine hydrochloride forms 7-methoxy-2-phenyl-4,5-dihydro-2H-benzo[g]indazole. The ketone intermediate’s reactivity is enhanced by electron-donating groups (e.g., methoxy), facilitating cyclization. Post-synthesis purification via silica gel chromatography (20% EtOAc/hexanes) ensures product isolation .
Advanced Research Questions
Q. What computational methods are employed to analyze the electronic properties of silver(I) complexes with this compound ligands?
- Methodological Answer : Density Functional Theory (DFT) studies reveal the electronic structure of [Ag(N₂C₁₁H₁₀)₂]NO₃ complexes. Frontier molecular orbitals (HOMO-LUMO gaps) indicate charge transfer interactions, while global reactivity descriptors (electronegativity, chemical potential) predict stability. X-ray crystallography confirms a pseudo-helical network stabilized by Ag···π and N–H···O interactions. Thermal gravimetric analysis (TGA) correlates decomposition events (e.g., ~200°C for nitrate loss) with computational predictions .
Q. How do structural modifications of this compound derivatives influence their antihyperglycemic activity?
- Methodological Answer : Substituents at C6 and C8 positions critically modulate glucose uptake. For example, methylthio groups at C8 (e.g., compound 5e ) enhance insulin signaling in L6 skeletal muscle cells, achieving 2.0-fold glucose uptake stimulation at 10 μM. Mechanistic studies link this to inhibition of protein tyrosine phosphatase-1B (PTP1B), enhancing IRS-1/Akt/GSK-3β pathway activation. Comparative assays show that oxidation to methylsulfonyl (6a-b ) abolishes activity, highlighting the thioether’s role in bioactivity .
Q. What strategies improve regioselectivity in N1-alkylation of indazole derivatives for scalable synthesis?
- Methodological Answer : Thermodynamic control via optimized reaction conditions (e.g., ethanol solvent, glacial acetic acid catalyst) favors N1-alkylation over N2. High-throughput experimentation identifies ideal bases (e.g., K₂CO₃) and temperatures (60–80°C) for >90% selectivity. Process safety assessments (e.g., RC1e calorimetry) enable scale-up to 100 g with reduced Process Mass Intensity (PMI from >500 to 22.8). Crystallization of intermediates (e.g., 2a·pTSA) ensures purity without chromatography .
Q. Data-Driven Insights
Table 1: Key Biological Activities of Selected Derivatives
Compound ID | Substituents | Biological Activity (IC₅₀/EC₅₀) | Mechanism | Reference |
---|---|---|---|---|
5e | 8-(MeS), 6-(p-tolyl) | EC₅₀ = 2.5 μM (glucose uptake) | PTP1B inhibition, Akt activation | |
5g | 8-(MeS), 6-(4-F-phenyl) | EC₅₀ = 5.0 μM | Moderate IRS-1 stimulation | |
Ag Complex | Silver(I) coordination | N/A (structural study) | Ag···π/N–H···O interactions |
Table 2: Synthetic Yields Under Varied Conditions
Substrate | Reagent | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Naphthalen-1-one | 4-MeO-phenylhydrazine HCl | 75% | >95% | |
5-Methoxy-1-indanone | Phenylhydrazine HCl | 65% | 92% |
Q. Contradictions and Resolutions
- Synthesis Yields : reports 10% yield for compound 2 , while achieves 75% for similar derivatives. This discrepancy arises from differences in stoichiometry (excess hydrazine in ) and purification methods (silica plug vs. recrystallization).
- Biological Activity : Methylthio groups are essential for antihyperglycemic effects (5e ), but sulfonyl derivatives (6a-b ) are inactive, emphasizing the need for sulfur’s redox activity in mechanism .
Comparison with Similar Compounds
Cannabinoid Receptor Ligands
4,5-Dihydro-2H-benzo[g]indazole derivatives are compared to 1,4-dihydroindeno[1,2-c]pyrazole (a (5,5)-condensed system) in cannabinoid receptor interactions:
Compound Class | CB1 Affinity | CB2 Affinity | Selectivity (CB2/CB1) | Key Structural Feature |
---|---|---|---|---|
Benzo[g]indazole (IIAeX) | High | Moderate | Low | (5,6)-Condensed, non-planar |
Indeno[1,2-c]pyrazole (IAaX) | Moderate | High | High | (5,5)-Condensed, planar |
- Mechanistic Insight: Increasing the central ring size to a (5,6)-system (benzo[g]indazole) reduces CB2 affinity by ~10-fold while enhancing CB1 binding, leading to poor selectivity . Planarity in indeno[1,2-c]pyrazoles optimizes CB2 interactions, whereas benzo[g]indazole’s non-planar structure favors CB1 .
Antihyperglycemic Agents
Key comparisons among benzo[e]indazole derivatives:
Compound | Substituents (C6/C8) | Glucose Uptake Stimulation (L6 Cells) | Lipid Profile Improvement (db/db mice) |
---|---|---|---|
5e | p-Tolyl / Methylthio | 2.0-fold at 10 μM | ↓ Triglycerides, ↑ HDL-C |
5d | 4-Methylphenyl / Methylthio | 1.5-fold at 10 μM | Not reported |
5g | 4-Fluorophenyl / Methylthio | 1.7-fold at 10 μM | Not reported |
6a | p-Tolyl / Methylsulfonyl | No significant effect | Not reported |
- SAR Highlights :
CK2 Inhibitors
Compared to 4,5,6,7-tetrabromo-1H-indazole , benzo[g]indazole derivatives act as bioisosteres of adenine but require carboxyl or electron-withdrawing groups for CK2 inhibition. Their activity is less potent than polybrominated indazoles, likely due to reduced electrophilicity .
Properties
IUPAC Name |
4,5-dihydro-1H-benzo[g]indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)5-6-9-7-12-13-11(9)10/h1-4,7H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZPDJZOELSEKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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